molecular formula C17H20O4 B4933656 1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene

1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene

Cat. No.: B4933656
M. Wt: 288.34 g/mol
InChI Key: OBMLUDMRUBISSS-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene is an organic compound with a complex structure that includes multiple functional groups It is a derivative of benzene, featuring methoxy and phenoxy substituents

Properties

IUPAC Name

1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-13-7-4-5-8-14(13)20-11-12-21-17-15(18-2)9-6-10-16(17)19-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMLUDMRUBISSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,3-Dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and triggering a cascade of biochemical reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the phenoxyethoxy substituent, resulting in different chemical properties and reactivity.

    2-Methylphenol: Contains a hydroxyl group instead of the methoxy and phenoxyethoxy groups, leading to different biological activity.

    1,3-Dimethoxy-2-ethoxybenzene: Similar structure but lacks the methyl group on the phenoxy substituent.

Uniqueness

1,3-Dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene is unique due to its combination of methoxy, phenoxy, and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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